molecular formula C13H14N2O2S B7795798 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid CAS No. 436094-77-8

2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid

Cat. No.: B7795798
CAS No.: 436094-77-8
M. Wt: 262.33 g/mol
InChI Key: DNYORVIFCGZITF-UHFFFAOYSA-N
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Description

2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid is a synthetic organic compound characterized by a thiazole core structure substituted with an acetic acid chain and a 4-ethylphenylamino group. This molecular framework is of significant interest in medicinal chemistry and chemical biology research. Thiazole derivatives are widely studied for their diverse biological activities and are frequently explored as key scaffolds in the development of novel therapeutic agents. Applications and Research Value: Researchers utilize this compound primarily as a chemical intermediate or building block in organic synthesis. Its structure makes it a valuable precursor for the development of more complex molecules. Suggested research areas include: - Medicinal Chemistry: Serving as a core structure for the design and synthesis of new compounds with potential pharmacological properties. Thiazole derivatives are known to exhibit a range of biological activities. - Chemical Biology: Potential use as a molecular probe to study biological systems and protein interactions. - Materials Science: Exploration in the development of novel organic materials. Handling and Storage: For prolonged stability, store the product in a dark place under an inert atmosphere at 2-8°C . Important Notice: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

2-[2-(4-ethylanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-9-3-5-10(6-4-9)14-13-15-11(8-18-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYORVIFCGZITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201245736
Record name 2-[(4-Ethylphenyl)amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436094-77-8
Record name 2-[(4-Ethylphenyl)amino]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436094-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Ethylphenyl)amino]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201245736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid typically involves the condensation of 4-ethylphenylamine with thiazole-4-carboxylic acid under suitable reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to thiazole derivatives. In particular, 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid has been investigated for its efficacy against various cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (triple-negative breast cancer)
    • PPC-1 (prostate cancer)
    • U-87 (glioblastoma)

Case Study Findings :

  • Compounds similar to this compound demonstrated significant cytotoxicity against the PPC-1 and U-87 cell lines, with EC50 values ranging from 3.13.1 to 47.2μM47.2\,\mu M .
  • Notably, some derivatives showed selectivity towards PPC-1 cells, indicating potential for targeted therapy in prostate cancer treatment .
CompoundCell LineEC50 (µM)Selectivity
14PPC-14.1High
22U-873.1Moderate

VAP-1 Inhibition

Another promising application of thiazole derivatives, including this compound, is their role as VAP-1 inhibitors. VAP-1 (Vascular Adhesion Protein 1) is implicated in various inflammatory conditions and diseases such as diabetes and liver cirrhosis.

Research Insights :

  • Thiazole derivatives have shown effectiveness in reducing VAP-1 enzymatic activity in diabetic patients, suggesting their potential utility in managing diabetes-related complications .

Analytical Applications

The compound has been utilized in analytical chemistry for various purposes:

Chromatography

The unique chemical structure allows for effective separation and analysis through chromatographic techniques. It can serve as a reference standard in the development of analytical methods for detecting similar compounds.

Biological Assays

Due to its biological activity, it can be employed in assays to evaluate cellular responses to new drug candidates or to study the mechanisms of action of existing therapies.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in therapeutic contexts:

Toxicity Profile

  • Preliminary studies indicate that while the compound exhibits biological activity, it also possesses certain toxicity risks that need further investigation to ensure safe therapeutic use .

Mechanism of Action

The mechanism of action of 2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of thiazole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid 4-Ethylphenylamino C₁₃H₁₄N₂O₂S 262.33 Enhanced lipophilicity; potential drug intermediate
[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid 4-Chlorophenylamino C₁₁H₁₀ClN₂O₂S 282.73 Anti-cancer, anti-inflammatory applications
[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid 2-Fluorophenyl C₁₁H₈FNO₂S 237.25 High purity (≥97%); used in chemical synthesis
2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic acid Boc-protected amino C₁₀H₁₄N₂O₄S 258.29 Improved stability; intermediate in peptide synthesis
2-(thiazol-4-yl)acetic acid None (base structure) C₅H₅NO₂S 143.16 Melting point: 139°C; reference for substituent effects
Key Observations:
  • Lipophilicity : The ethyl group in the target compound increases lipophilicity compared to halogenated analogs (e.g., chloro or fluoro derivatives), which may enhance membrane permeability .
  • Stability: The Boc-protected amino group (C₁₀H₁₄N₂O₄S) introduces steric bulk and stability, making it suitable for controlled drug release .
  • Reactivity: Chloro and fluoro substituents ([2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid and [2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid) may enhance electrophilicity, influencing binding to biological targets .
Antimicrobial Activity

Thiazole derivatives with dithiocarbamate substituents (e.g., ethyl 2-(2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino)thiazol-4-yl)acetate) demonstrated broad-spectrum antimicrobial activity in microbroth dilution assays . The target compound’s ethyl group may similarly modulate interactions with bacterial enzymes or membranes.

Anticancer Potential

[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid showed promise in anticancer research due to its thiazole core, which can intercalate DNA or inhibit kinases . The ethyl analog’s larger substituent might alter binding kinetics to specific oncogenic targets.

Diabetes Therapeutics

A structurally related compound, (-)-{5-Chloro-2-[2-(4-cyclopropanesulfonylphenyl)-2-(2,4-difluorophenoxy)acetylamino]thiazol-4-yl}-acetic acid ethyl ester, is a glucokinase activator under investigation for type II diabetes . This highlights the therapeutic versatility of thiazole-acetic acid derivatives.

Biological Activity

2-(2-(4-Ethylphenylamino)thiazol-4-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring and an acetic acid functional group, which may contribute to its biological properties. The ethylphenylamino substituent enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that thiazole derivatives could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

2. Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. Research has shown that compounds with thiazole moieties can effectively inhibit the growth of bacteria and fungi. In particular, derivatives like this compound have demonstrated broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been a focus of research. Inhibition of specific enzymes involved in the inflammatory process, such as mPGES-1 (microsomal prostaglandin E synthase-1), has been observed with related thiazole compounds. This inhibition could lead to reduced levels of pro-inflammatory mediators like PGE2, suggesting therapeutic potential in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways critical for cancer progression and inflammation.
  • Cell Cycle Regulation : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
  • Apoptosis Induction : The ability to trigger programmed cell death in malignant cells is a significant mechanism contributing to their anticancer effects.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of thiazole derivatives:

Study ReferenceFindings
Identified thiazole derivatives with IC50 values indicating potent anticancer activity against multiple cell lines.
Demonstrated broad-spectrum antimicrobial activity, highlighting the potential for new antibiotic development.
Showed anti-inflammatory effects through inhibition of mPGES-1, suggesting therapeutic applications in inflammatory diseases.

Q & A

Q. Example Protocol :

React (4-ethylphenyl)thiourea with ethyl 2-bromoacetate in acetic acid to form the thiazole intermediate.

Perform chiral resolution with (S)-(-)-1-phenylethylamine.

Couple the resolved intermediate with acetic acid derivatives using EDCI/HOBt.

Hydrolyze the ester group to yield the final carboxylic acid .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:
Enantiomeric purity is critical for pharmacological activity. Key strategies include:

  • Chiral Auxiliaries : Use enantiopure amines (e.g., phenylethylamine) to form diastereomeric salts, enabling crystallization-based purification .
  • Asymmetric Catalysis : Employ chiral catalysts in thiazole ring-forming reactions, though this requires optimization of solvent and temperature.
  • Analytical Validation : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents. For example, distinct splitting in 1H^1H NMR signals (e.g., δ 1.85 ppm for diastereomers) can indicate purity .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • 1H^1H NMR : Identifies proton environments (e.g., thiazole protons at δ 6.64–6.91 ppm, methyl groups at δ 1.85 ppm) .
  • MS (EI) : Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z 571.1 for Cl-containing derivatives) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1690 cm⁻¹ for carboxylic acids) .
  • Elemental Analysis : Validates purity (>97%) by matching calculated and observed C/H/N/S ratios .

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